(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorophenyl group and an isobutylsulfonyl group in the structure of this compound adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under suitable conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be attached through a sulfonylation reaction using isobutylsulfonyl chloride and a suitable base.
Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction between an appropriate aldehyde and ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding in biological systems.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the chlorophenyl and isobutylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chlorophenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)prop-2-en-1-one
- (E)-3-(2-chlorophenyl)-1-(3-(ethylsulfonyl)azetidin-1-yl)prop-2-en-1-one
- (E)-3-(2-chlorophenyl)-1-(3-(propylsulfonyl)azetidin-1-yl)prop-2-en-1-one
Uniqueness
(E)-3-(2-chlorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)prop-2-en-1-one is unique due to the presence of the isobutylsulfonyl group, which can impart distinct steric and electronic effects compared to other sulfonyl-substituted azetidines. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-12(2)11-22(20,21)14-9-18(10-14)16(19)8-7-13-5-3-4-6-15(13)17/h3-8,12,14H,9-11H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUWKPSTXHTPKX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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